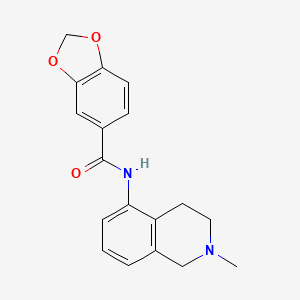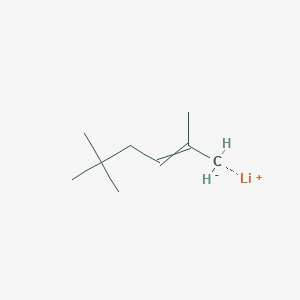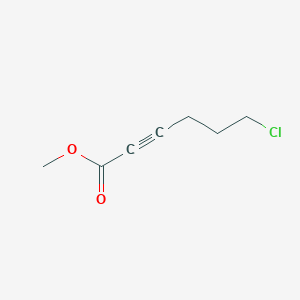
Acridinium, 9-cyano-10-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridinium, 9-cyano-10-methyl-, is a chemiluminescent compound that has garnered significant interest in scientific research due to its unique properties. This compound is part of the acridinium ester family, known for their ability to emit light upon undergoing chemical reactions. The 9-cyano-10-methylacridinium cation possesses an electrophilic center at the carbon atom in position 9, making it highly reactive and useful in various applications .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the direct conversion of a xanthylium salt into the corresponding acridinium compound . This process is efficient and scalable, making it suitable for both laboratory and industrial production.
Industrial Production Methods
Industrial production of acridinium, 9-cyano-10-methyl-, often employs photoredox catalysis. This method utilizes visible light to drive the reaction, making it a sustainable and environmentally friendly option . The use of organic photocatalysts, such as acridinium salts, has transformed the field of synthetic chemistry by enabling the activation of inert chemical bonds under mild conditions .
化学反応の分析
Types of Reactions
Acridinium, 9-cyano-10-methyl-, undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in weakly acidic, neutral, or alkaline media.
Reduction: Zinc metal, ferric salts, cupric salts, dithiothreitol, tricarboxyethylphosphine, or glutathione.
Substitution: Various nucleophiles can be used to target the electrophilic center at position 9.
Major Products Formed
Oxidation: 10-methyl-9-acridinone.
Reduction: Chemiluminescent products depending on the reducing agent used.
Substitution: Various substituted acridinium derivatives.
科学的研究の応用
Acridinium, 9-cyano-10-methyl-, has a wide range of applications in scientific research:
作用機序
The chemiluminescent properties of acridinium, 9-cyano-10-methyl-, are primarily due to its ability to react with hydrogen peroxide, forming electronically excited 10-methyl-9-acridinone . This reaction involves the addition of OOH- to the cation, followed by the formation of a dioxetanone intermediate, which decomposes to emit light . The molecular targets and pathways involved in this process include the electrophilic center at the carbon atom in position 9 and the subsequent formation of the excited state acridone .
類似化合物との比較
Acridinium, 9-cyano-10-methyl-, is unique among acridinium esters due to its strong chemiluminescent properties and the presence of both cyano and methyl groups. Similar compounds include:
These compounds also exhibit chemiluminescent properties but differ in their reactivity and the specific conditions required for their activation. Acridinium, 9-cyano-10-methyl-, stands out due to its high sensitivity and versatility in various applications .
特性
CAS番号 |
46791-36-0 |
|---|---|
分子式 |
C15H11N2+ |
分子量 |
219.26 g/mol |
IUPAC名 |
10-methylacridin-10-ium-9-carbonitrile |
InChI |
InChI=1S/C15H11N2/c1-17-14-8-4-2-6-11(14)13(10-16)12-7-3-5-9-15(12)17/h2-9H,1H3/q+1 |
InChIキー |
HJFDHFMIUUSMMA-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


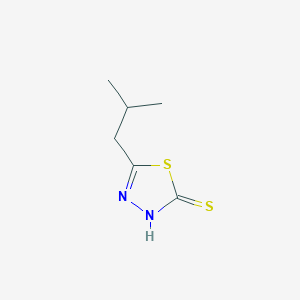
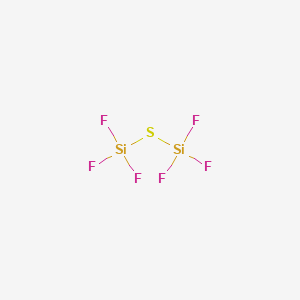
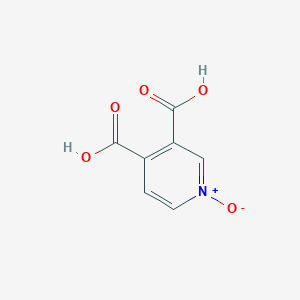
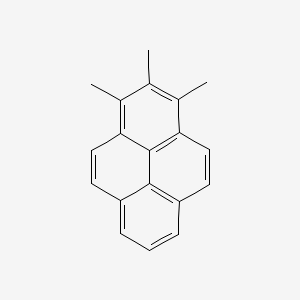
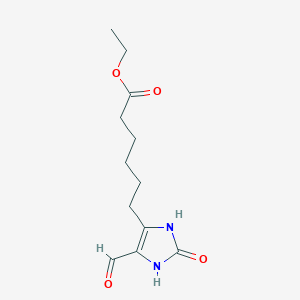
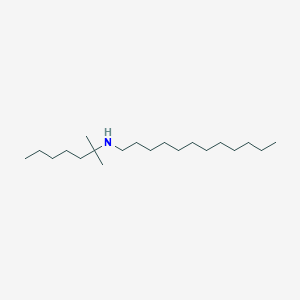
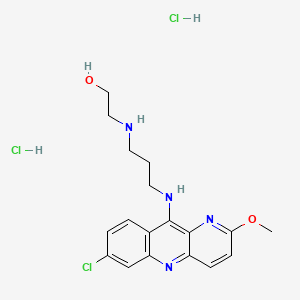

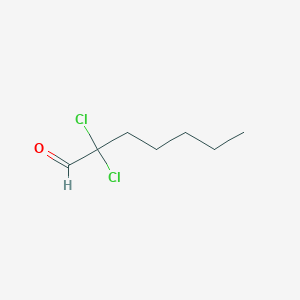
![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
